Droloxifene
Description
Evolution of SERM Development Post-Tamoxifen
The discovery of SERMs initially stemmed from attempts to develop new contraceptives, with tamoxifen being approved by regulatory authorities in December 1977. As the first clinically successful SERM, tamoxifen established itself as the standard first-line hormonal treatment for estrogen receptor-positive breast cancer.
The concept of SERMs as therapeutic agents with tissue-selective effects was first publicly described at the First International Chemoprevention meeting in New York in 1987. This led to significant research interest in developing second-generation SERMs that could potentially offer improved efficacy and safety profiles compared to tamoxifen.
The development timeline of major SERMs can be summarized as follows:
| SERM Generation | Examples | Approval/Development Period | Primary Indications |
|---|---|---|---|
| First Generation | Tamoxifen | Approved 1977 | Breast cancer treatment and prevention |
| Second Generation | This compound, Toremifene | 1980s-2000s | Breast cancer, osteoporosis |
| Third Generation | Raloxifene, Bazedoxifene | 1990s-2000s | Osteoporosis, breast cancer prevention |
| Fourth Generation | Ospemifene, Lasofoxifene | 2000s-present | Vaginal atrophy, osteoporosis |
This compound's development began in Germany and was later continued in Japan as scientists sought to create a SERM with improved receptor binding affinity and a more favorable side effect profile than tamoxifen.
Structural and Functional Comparison with Tamoxifen
This compound is structurally an analogue of tamoxifen, specifically 3-hydroxytamoxifen, with a hydroxyl group at the 3-position of the phenyl ring. This structural modification significantly impacts its pharmacological properties.
Compared to tamoxifen, this compound demonstrates:
- 10-60 fold higher binding affinity to the estrogen receptor
- More potent inhibition of growth in ER-positive human breast cancer cell lines
- Lower estrogenic and higher antiestrogenic effects on rat uterus, indicating a potentially higher therapeutic index
- More effective reduction of S-phases and cell cycle arrest of ER-positive cells in G1-phase
- More potent antagonism of estrogen-independent, growth factor-stimulated proliferation of MCF-7 cells
- More effective blocking of estrogen-activated c-myc expression
- More effective inhibition of growth in various experimental tumors of animal and human origin
The isomeric configuration of this compound is also important for its activity. Studies have shown that the E-isomer of this compound has approximately ten times higher binding affinity to the estrogen receptor compared to the Z-isomer, and only the E-isomer demonstrates significant antiestrogenic activity.
Theoretical Advantages Over First-Generation SERMs
This compound offered several theoretical advantages over tamoxifen that made it an attractive candidate for further development:
Improved Pharmacokinetic Profile:
this compound exhibits a shorter half-life (31-45 hours) compared to tamoxifen (typically 5-7 days), which could potentially reduce drug accumulation during long-term treatment. This rapid pharmacokinetic profile means peak concentrations are reached and eliminated much more quickly than tamoxifen.
Enhanced Potency and Efficacy:
The higher binding affinity to estrogen receptors and more favorable antiestrogenic-to-estrogenic ratio suggested that this compound might achieve better clinical outcomes at lower doses compared to tamoxifen. Additionally, short-term exposures with clinically relevant concentrations of this compound produced long-term growth inhibition of human ER-positive cancer cells and appeared more effective than continuous treatment with tamoxifen.
Improved Safety Profile:
Preclinical studies indicated that this compound might have a more favorable toxicity profile than tamoxifen. Unlike tamoxifen, this compound did not produce DNA adducts or liver tumors in animal studies, suggesting a potentially lower risk of hepatocarcinogenesis. Additionally, this compound demonstrated lower intrinsic estrogenicity even after maximum long-term exposure in animal studies.
Potential for Intermittent Dosing: Studies showed that intermittent application of this compound was as effective as continuous treatment in inducing TGF-beta secretion (a marker of antiestrogen action), whereas tamoxifen required continuous exposure. This characteristic could potentially allow for more flexible dosing regimens.
Propriétés
IUPAC Name |
3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZFYGIXNQKOAV-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022441 | |
| Record name | Droloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-20-5 | |
| Record name | Droloxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Droloxifene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082413205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droloxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Droloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROLOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M67U6Z98F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Friedel-Crafts Acylation-Based Pathway
The most widely documented method for this compound synthesis begins with methoxybenzene (anisole) and phenylacetic acid as starting materials. This route proceeds through eight sequential steps:
-
Friedel-Crafts Acylation : Methoxybenzene reacts with phenylacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-methoxy-α-phenylacetophenone.
-
Alkylation : The ketone intermediate undergoes alkylation with 2-(dimethylamino)ethyl chloride to introduce the basic side chain.
-
Demethylation : Cleavage of the methoxy group using hydrobromic acid yields a phenolic intermediate.
-
Etherification : The phenol is protected as a tetrahydropyranyl (THP) ether to prevent unwanted side reactions.
-
Grignard Addition : Reaction with a Grignard reagent (e.g., ethylmagnesium bromide) forms a tertiary alcohol.
-
Elimination-Dehydration : Acid-catalyzed dehydration produces the trans-alkene core structure.
-
Configuration Conversion : Isomerization ensures the desired (E)-stereochemistry.
-
Citrate Salt Formation : Final treatment with citric acid yields this compound citrate.
This method achieves an overall yield of 14.7% , a significant improvement over earlier protocols (9.2%) due to streamlined purification and reduced step count. Key advantages include readily available starting materials and simplified isolation of intermediates.
Organometallic Coupling Approach
An alternative route leverages 3-(tetrahydropyran-2-yloxy)phenyl bromide as a key intermediate. The synthesis involves:
-
Grignard or Organolithium Formation : Reacting the bromide with magnesium or n-butyllithium generates a highly nucleophilic aryl species.
-
Ketone Addition : The organometallic reagent attacks 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one, forming a tertiary alcohol.
-
Acid-Catalyzed Dehydration : Concentrated sulfuric acid promotes dehydration, yielding a mixture of (E)- and (Z)-droloxifene.
-
Stereochemical Purification : Chromatographic separation isolates the (E)-isomer, followed by citrate salt formation.
While this pathway avoids Friedel-Crafts chemistry, it introduces challenges in stereochemical control, necessitating additional purification steps. The use of tetrahydropyranyl (THP) protection mitigates side reactions but adds complexity to the workflow.
Comparative Analysis of Synthetic Methodologies
Yield and Efficiency
| Parameter | Friedel-Crafts Route | Organometallic Route |
|---|---|---|
| Total Steps | 8 | 7 |
| Overall Yield | 14.7% | Not Reported |
| Key Advantage | Simplified purification | Avoids Friedel-Crafts |
| Stereochemical Control | Moderate | Requires Resolution |
The Friedel-Crafts method excels in scalability, with yields bolstered by eliminating two intermediate isolation steps. In contrast, the organometallic approach suffers from lower stereoselectivity, though it circumvents moisture-sensitive Lewis acids.
Critical Reaction Optimization
-
Demethylation Conditions : Hydrobromic acid in acetic acid (48% w/w) at 110°C ensures complete methoxy group removal without degrading the phenolic product.
-
Grignard Reagent Selection : Ethylmagnesium bromide provides superior regioselectivity compared to bulkier alternatives, minimizing byproduct formation.
-
Dehydration Catalysts : Sulfuric acid (95–97%) achieves >90% conversion to the alkene, while milder acids (e.g., p-toluenesulfonic acid) reduce undesired polymerization.
Process Optimization and Industrial Considerations
Solvent and Reagent Selection
Impurity Profiling
Common impurities include:
-
Z-Isomer : ≤2% in final API, controlled via rigorous HPLC monitoring.
-
N-Desmethylthis compound : A phase-I metabolite formed during storage, mitigated by nitrogen-blanketed packaging.
Analytical Characterization
Spectroscopic Validation
Analyse Des Réactions Chimiques
Le droloxifène subit diverses réactions chimiques, notamment :
Oxydation : Le droloxifène peut être oxydé pour former différents métabolites.
Réduction : Il peut être réduit dans des conditions spécifiques pour donner différents produits.
Substitution : Le droloxifène peut subir des réactions de substitution, notamment en ce qui concerne son groupe hydroxyle phénolique. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme l'hydrure de lithium et d'aluminium. .
Applications De Recherche Scientifique
Anticancer Applications
Droloxifene has been primarily researched for its efficacy in treating breast cancer. Its mechanism involves binding to estrogen receptors, providing both anti-estrogenic and estrogenic effects depending on the tissue type.
Clinical Studies
A phase II clinical trial evaluated this compound in postmenopausal women with metastatic or recurrent breast cancer. The study revealed:
- Response Rates : 30% in the 20 mg group, 47% in the 40 mg group, and 44% in the 100 mg group.
- Duration of Response : Median response duration was longer for higher dosages, indicating a dose-dependent effect on efficacy .
Osteoporosis Management
This compound is also being investigated for its potential role in preventing postmenopausal osteoporosis. Its ability to prevent estrogen deficiency-induced bone loss without causing uterine hypertrophy makes it an attractive candidate for long-term use in this population.
Cardiovascular Effects
Research has indicated that this compound may have beneficial cardiovascular effects, particularly in postmenopausal women. It has been shown to:
- Modulate Lipid Profiles : this compound exhibits favorable effects on lipid metabolism, potentially reducing cardiovascular risks associated with menopause .
- Renin-Angiotensin System : Studies have explored its impact on blood pressure and renal blood flow, suggesting a complex interaction with cardiovascular biomarkers .
Comparative Toxicity and Efficacy
This compound demonstrates a more favorable toxicity profile compared to tamoxifen:
- Lower Carcinogenic Risk : Unlike tamoxifen, this compound has shown no carcinogenic or mutagenic effects in preclinical studies .
- Better Tolerability : Patients generally experience milder side effects, making it a safer option for long-term treatment .
Data Summary Table
Case Study 1: Efficacy in Advanced Breast Cancer
In a cohort study involving 369 postmenopausal women with advanced breast cancer, this compound demonstrated significant efficacy across various dosages. The findings indicated that higher doses correlated with improved response rates and prolonged duration of response.
Case Study 2: Safety Profile Analysis
A comparative analysis of this compound and tamoxifen highlighted this compound's superior safety profile, with no reports of serious adverse events related to carcinogenicity during clinical trials.
Mécanisme D'action
Droloxifene exerts its effects by binding to estrogen receptors, acting as both an estrogen agonist and antagonist depending on the target tissue. It has a higher affinity for the estrogen receptor compared to tamoxifen and exhibits more rapid pharmacokinetics. This compound induces apoptosis in breast cancer cells and prevents bone loss by modulating estrogen receptor activity. It also causes a dose-dependent decrease in luteinizing hormone and follicle-stimulating hormone levels, indicating its antigonadotropic activity .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Pharmacokinetic Comparisons
| Compound | Key Structural Feature | Bioavailability (%) | Half-Life (h) | ER Binding Affinity (Relative to Tamoxifen) |
|---|---|---|---|---|
| Tamoxifen | Chloro-substitution | 39.4 | 120–168 | 1.0 (Reference) |
| Toremifene | Chloro-to-ethyl change | 18.5 | 5–6 days | 1.5–2.0 |
| This compound | 3-hydroxy group | 45.3 | 30–45 | 10.0 |
| Afimoxifene | Hydroxyl isomer | 32.4 | ~50 | 8.0 |
This compound’s rapid metabolism involves glucuronidation and biliary excretion, reducing systemic exposure compared to tamoxifen . Despite similar plasma exposure to tamoxifen, this compound exhibits distinct tissue selectivity, with higher accumulation in the heart, uterus, and spleen but lower uptake in the liver and brain .
Efficacy in Clinical Trials
Phase II Results:
- This compound (40–100 mg/day): Achieved objective response rates (ORR) of 44–47% in ER+ metastatic breast cancer, surpassing tamoxifen’s historical 30–40% .
Phase III Outcomes:
- This compound (40 mg/day) vs Tamoxifen (20 mg/day): Equivalent ORR (~30%) in postmenopausal women but inferiority in premenopausal patients. Suboptimal dosing (40 mg vs 100 mg in phase II) may explain the lack of superiority .
Tissue Selectivity and Toxicity
This compound’s tissue-specific effects differentiate it from other SERMs:
- Uterus: Lower estrogenic activity than tamoxifen, reducing endometrial cancer risk .
- Bone: Preserves bone mineral density similarly to tamoxifen .
- Liver: Induces fewer hepatotoxic effects than tamoxifen, which promotes hepatocellular carcinoma in rats .
In contrast, raloxifene (a benzothiophene SERM) shows stronger uterine antagonism but weaker antitumor activity .
Isomer-Specific Activity
This compound exists as Z- and E-isomers. The E-isomer demonstrates potent antiestrogenic activity (ER binding affinity: ~10x tamoxifen), while the Z-isomer lacks both estrogenic and antiestrogenic effects .
Mechanistic Insights from Preclinical Studies
- Antitumor Activity: this compound inhibits TGF-β production in MCF-7 cells more effectively than tamoxifen, suppressing cancer proliferation .
- Antiresorptive Effects: Reduces bone loss in ovariectomized rats, comparable to raloxifene .
- Anti-Implantation Effects: At high doses (ED50: 1.67 mg/kg), it blocks embryo implantation in rodents via endometrial signaling interference .
Activité Biologique
Droloxifene is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of breast cancer and osteoporosis. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanisms of action, and effects on various biological systems.
Overview of this compound
This compound, a derivative of tamoxifen, exhibits a unique profile that distinguishes it from other SERMs. It binds to estrogen receptors with a significantly higher affinity than tamoxifen, leading to enhanced anti-estrogenic effects. This compound is characterized by its rapid pharmacokinetics, reaching peak concentrations more swiftly and being eliminated faster than tamoxifen .
Pharmacokinetics
This compound is metabolized in the liver to several active metabolites, including this compound glucuronide and N-des-methylthis compound. In clinical studies, after a single oral dose of 100 mg this compound, plasma levels were measured at 81 ng/mL for this compound itself and lower levels for its metabolites . The pharmacokinetic profile indicates that this compound may be particularly beneficial in scenarios requiring rapid therapeutic action.
This compound's mechanism involves:
- Estrogen Receptor Modulation : It competes with estradiol for binding to estrogen receptors, thereby inhibiting estrogen-mediated cellular proliferation in breast tissues. The IC50 value for this compound's displacement of estradiol from the receptor is approximately .
- Inhibition of Cell Growth : this compound effectively inhibits cell growth in estrogen receptor-positive cell lines, making it a promising candidate for breast cancer treatment .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells, further contributing to its anti-cancer properties .
Anti-Cancer Activity
This compound has shown significant efficacy in preclinical studies:
- Cell Line Studies : It inhibited IGF-I stimulated cell growth and induced expression of the negative growth factor TGF-β .
- Animal Models : In rat models, this compound demonstrated an anti-implantation effect that was not solely attributable to its anti-estrogenic properties .
Cardiovascular Effects
Clinical studies have indicated that this compound may have beneficial cardiovascular effects:
- A study found a 17% reduction in LDL cholesterol levels among postmenopausal women treated with this compound, suggesting a potential role in managing cardiovascular risk factors associated with menopause .
Bone Health
This compound has also been investigated for its effects on bone health:
- It prevents estrogen deficiency-induced bone loss without causing uterine hypertrophy, which is a common side effect associated with other estrogens . This property makes it a candidate for treating postmenopausal osteoporosis.
Case Studies and Clinical Findings
Several case studies have highlighted the biological activity and safety profile of this compound:
- Study by Lien et al. (1995) : Reported on plasma levels following administration and noted that this compound was well-tolerated at doses up to 200 mg/kg in rats with minimal systemic toxicity observed .
- Clinical Trials : Various trials have confirmed the drug's tolerability and efficacy in reducing tumor growth in estrogen-dependent cancers.
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Estrogen Receptor Binding | Higher affinity compared to tamoxifen; inhibits estradiol binding. |
| Cell Growth Inhibition | Effective against estrogen receptor-positive cancer cell lines; induces apoptosis. |
| Cardiovascular Effects | Significant reduction in LDL cholesterol; potential benefits for postmenopausal women. |
| Bone Health | Prevents bone loss without inducing uterine hypertrophy; beneficial for osteoporosis management. |
Q & A
Q. What is the molecular mechanism of droloxifene's anti-estrogenic activity, and how does it compare to tamoxifen?
this compound acts as a selective estrogen receptor modulator (SERM) with a binding affinity for estrogen receptors (ER) six times higher than tamoxifen (IC₅₀ ≈ 1 × 10⁻⁸ M) . Its anti-estrogenic effects are mediated by competitive inhibition of 17β-estradiol binding to ER, suppressing ER-dependent transcriptional activity. Unlike tamoxifen, this compound exhibits a lower estrogenic-to-anti-estrogenic activity ratio, reducing risks of endometrial proliferation in preclinical models . Methodologically, ER binding assays (e.g., radioligand displacement in MCF-7 cells) and transcriptional reporter systems are critical for comparative studies .
Q. What preclinical models are standard for evaluating this compound's therapeutic effects?
- In vitro: ER-positive human breast cancer cell lines (e.g., MCF-7) for apoptosis assays (p53 upregulation) .
- In vivo: Ovariectomized rat models for bone density preservation and DMBA-induced mammary tumor models for anti-cancer efficacy .
- Dose-response studies in rats (e.g., 2.5–8.0 mg/kg for anti-implantation effects) require co-administration with estrogen to assess antagonism .
Q. How does this compound's pharmacokinetic profile influence experimental design?
this compound is rapidly absorbed (peak plasma concentration: 2–4 hours) with a 24-hour elimination half-life in humans. Metabolism involves oxidation and glucuronidation, producing species-specific metabolites (e.g., N-desmethylthis compound in humans vs. 3-methoxy-4-hydroxytamoxifen in rats). Studies must account for interspecies metabolic differences when extrapolating toxicity or efficacy data .
Advanced Research Questions
Q. How do contradictory findings in this compound's carcinogenicity studies inform risk assessment?
Q. What explains the dose-dependent variability in this compound's anti-tumor efficacy across clinical trials?
- Phase II trials demonstrated response rates of 13.6% (20 mg/day) to 28.6% (120 mg/day), with higher doses reducing progressive disease rates .
- Key variables: ER status, prior tamoxifen exposure, and menopausal status.
- Experimental design: Double-blind, randomized dose escalation (20–300 mg/day) with rigorous tumor measurement (WHO criteria) and peer-reviewed adjudication .
Q. How do this compound's metabolic pathways complicate translational research?
Q. What methodological strategies resolve contradictions in this compound's bone preservation vs. anti-implantation effects?
- Bone preservation: Achieved via ER-mediated suppression of osteoclast activity (e.g., reduced serum cholesterol and bone turnover markers in rats) .
- Anti-implantation: Dose-dependent embryotoxicity in rats (93.7% mortality at 8.0 mg/kg), requiring careful separation of therapeutic and toxic thresholds .
- Experimental optimization: Tissue-specific ER activation assays and conditional knockout models to dissect organ-level effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
